

CP 375: A Technical Guide to a Bidentate Hydroxypyridinone Iron Chelator

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Compound of Interest

Compound Name: CP 375

Cat. No.: B15545673

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Abstract

CP 375, chemically identified as 3-hydroxy-2-(1-methoxypropyl)-1,6-dimethylpyridin-4-one, is a member of the 3-hydroxypyridin-4-one (HPO) class of heterocyclic organic compounds. This class is renowned for its potent and selective iron(III)-chelating properties, leading to extensive investigation for the treatment of iron overload disorders. While specific data on **CP 375** is limited in publicly accessible literature, this guide synthesizes the available information and provides a comprehensive overview of its medicinal chemistry, grounded in the well-established principles of HPO iron chelators. This document outlines the general synthetic strategies, mechanism of action, and the experimental protocols used to evaluate compounds of this class, thereby providing a technical framework for researchers and drug development professionals interested in **CP 375** and related molecules.

Introduction to CP 375 and the Hydroxypyridinone Class

Iron is an essential element for numerous physiological processes, but its excess can be highly toxic, catalyzing the formation of reactive oxygen species that lead to cellular damage. Iron overload is a pathological condition that can arise from genetic disorders such as β -thalassemia and hemochromatosis, or as a consequence of repeated blood transfusions.

Chelation therapy is the primary medical intervention to manage iron overload, and orally active chelators are of significant clinical interest.

The 3-hydroxypyridin-4-ones (HPOs) are a prominent class of bidentate iron chelators, meaning that two HPO molecules bind to a single ferric ion. Deferiprone, a simple dimethyl-substituted HPO, is a clinically approved oral iron chelator. The core HPO scaffold provides a high affinity and selectivity for Fe^{3+} . **CP 375** belongs to this class and is characterized by a 1-methoxypropyl substituent at the 2-position and methyl groups at the 1 and 6-positions of the pyridinone ring. These substitutions are intended to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, to improve its efficacy and safety profile as an iron chelator.

Physicochemical and Quantitative Data

Specific quantitative data for **CP 375** is sparse in peer-reviewed literature. The primary available data point is its high affinity for ferric iron. To provide a comparative context, the table below includes data for **CP 375** and other representative N-substituted 3-hydroxypyrid-4-one iron chelators.

Compound	IUPAC Name	Molecular Formula	Molecular Weight (g/mol)	log K ₁ (Fe ³⁺)	pFe ³⁺
CP 375	3-hydroxy-2-(1-methoxypropyl)-1,6-dimethylpyridin-4-one	C ₁₁ H ₁₇ NO ₃	211.26	14.50	N/A
Deferiprone (CP20)	3-hydroxy-1,2-dimethylpyridin-4(1H)-one	C ₇ H ₉ NO ₂	139.15	N/A	20.6
CP21	1-ethyl-3-hydroxy-2-methylpyridin-4(1H)-one	C ₈ H ₁₁ NO ₂	153.18	N/A	20.5
CP22	3-hydroxy-2-methyl-1-propylpyridin-4(1H)-one	C ₉ H ₁₃ NO ₂	167.20	N/A	20.4

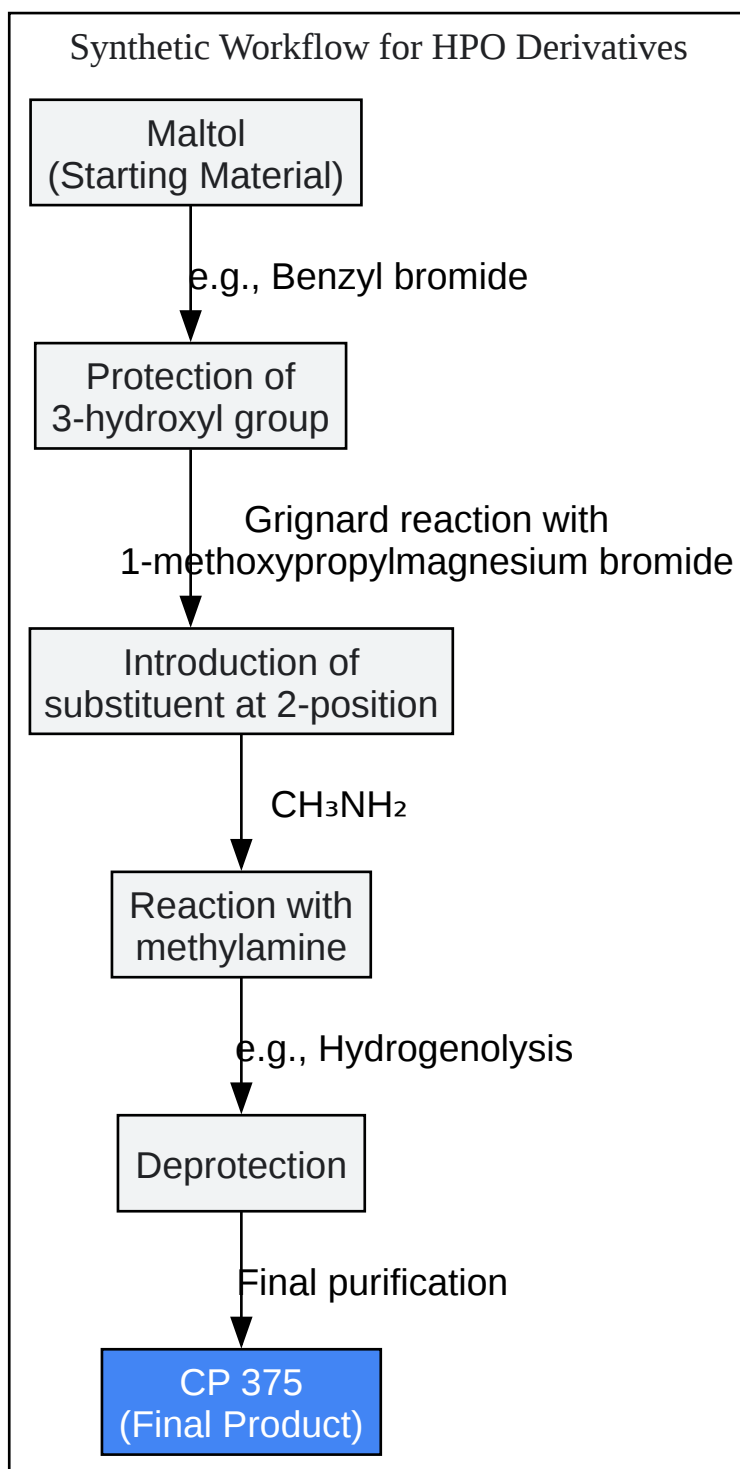
Note: pFe³⁺ is the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 10 μM total ligand and 1 μM total iron. It is a measure of the chelator's practical effectiveness at physiological pH. A higher pFe³⁺ value indicates greater chelating efficiency.

Synthesis and Manufacturing

While a specific, detailed synthesis protocol for **CP 375** has not been published, the synthesis of 3-hydroxypyridin-4-one derivatives is well-documented. A general and adaptable synthetic route starting from a commercially available pyrone, such as maltol, is presented below. This represents a plausible pathway for the synthesis of **CP 375**.

General Synthetic Pathway

The synthesis of N-substituted 3-hydroxypyridin-4-ones typically involves the reaction of a 3-hydroxy-4-pyrone with a primary amine to replace the ring oxygen with a nitrogen atom. Subsequent modifications to the ring can be performed to introduce substituents at other positions.

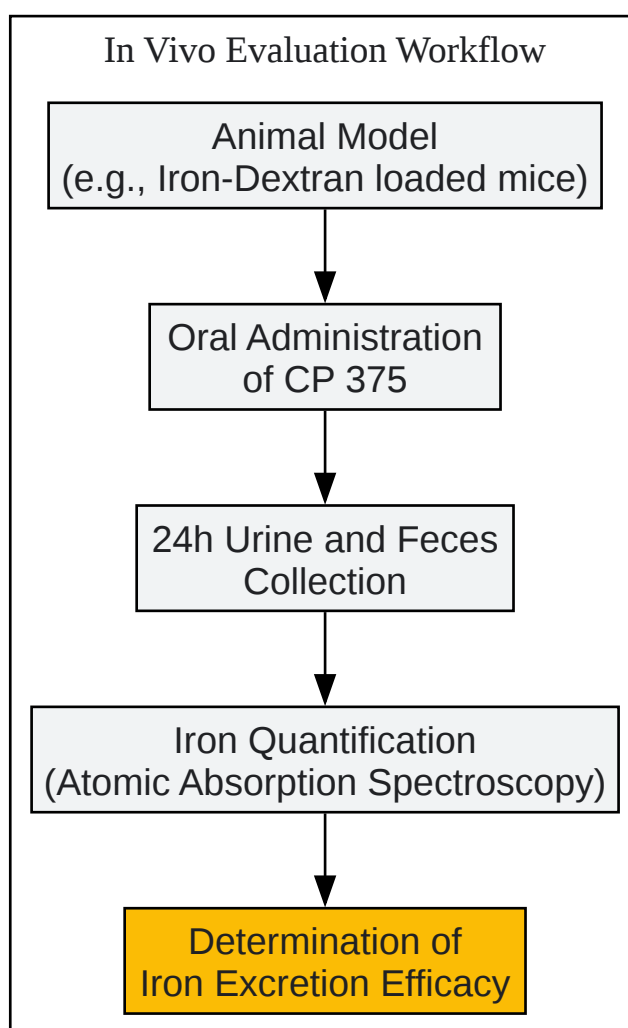
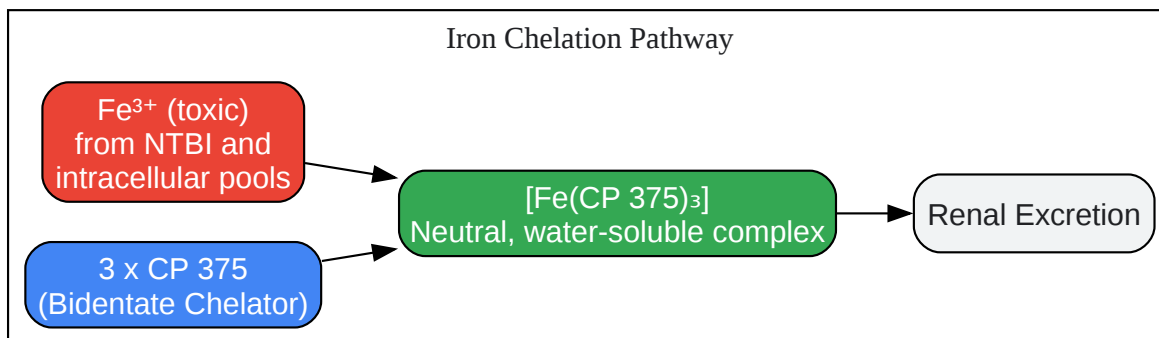


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A plausible synthetic workflow for **CP 375**.

Mechanism of Action: Iron Chelation

The primary mechanism of action for **CP 375** is the chelation of excess iron, particularly from the non-transferrin-bound iron (NTBI) pool in the plasma and from iron stores within cells. The 3-hydroxy and 4-keto groups on the pyridinone ring form a stable five-membered ring with a ferric ion. Due to its bidentate nature, three molecules of **CP 375** are required to fully coordinate one Fe^{3+} ion, forming a neutral 3:1 complex that is water-soluble and can be readily excreted from the body, primarily via the kidneys.



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